molecular formula C7H13NO4 B6256678 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid CAS No. 1342846-58-5

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid

Cat. No. B6256678
CAS RN: 1342846-58-5
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid, commonly known as MMP-2, is a naturally occurring enzyme that is involved in the degradation of extracellular matrix proteins. It is a member of the matrix metalloproteinase (MMP) family and is found in various tissues throughout the body. MMP-2 is a key enzyme in the process of tissue remodeling and has been implicated in a variety of physiological and pathological processes, including wound healing, inflammation, tumor invasion, and metastasis.

Mechanism of Action

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 is a zinc-dependent endopeptidase that is capable of degrading a wide range of proteins, including collagen, elastin, fibronectin, and laminin. It is activated by the cleavage of its proenzyme form, which is catalyzed by a variety of other 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acids and other proteases. Once activated, 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 is able to cleave the peptide bonds of its target proteins, resulting in the release of the amino acids that make up the protein.
Biochemical and Physiological Effects
2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 has been implicated in a variety of physiological and pathological processes. It has been shown to play a role in the remodeling of tissues during wound healing, inflammation, and tumor invasion. In addition, 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 has been implicated in the regulation of cell migration, adhesion, and angiogenesis.

Advantages and Limitations for Lab Experiments

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 has been used extensively in laboratory experiments to study its role in a variety of physiological and pathological processes. Its advantages include its availability in a variety of forms, its ability to be manipulated in the laboratory, and its relatively low cost. However, 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 is also limited by its specificity, as it is only able to cleave a limited number of proteins.

Future Directions

For research include the development of new methods for targeting 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 in order to modulate its activity, the development of new inhibitors of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 for therapeutic purposes, and the exploration of its role in diseases such as cancer. In addition, further research into the role of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 in tissue remodeling and angiogenesis could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 is synthesized in the body through the action of the enzyme serine protease. This enzyme catalyzes the hydrolysis of peptide bonds in proteins, resulting in the release of amino acids, which are then used to form the 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 enzyme. The synthesis of 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 is regulated by a variety of hormones, cytokines, and growth factors, including transforming growth factor beta (TGF-β) and interleukin-1 (IL-1).

Scientific Research Applications

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 has been the focus of extensive research due to its role in a variety of physiological and pathological processes. It has been studied in the context of wound healing, inflammation, tumor invasion, and metastasis. In addition, 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid-2 has been studied for its potential to be used as a biomarker for the diagnosis and prognosis of various diseases, including cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid involves the reaction of methylamine with diethyl malonate followed by decarboxylation and acid hydrolysis.", "Starting Materials": [ "Methylamine", "Diethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methylamine is reacted with diethyl malonate in the presence of sodium ethoxide to form 2-(methoxycarbonyl)methylamino)butanoic acid.", "Step 2: The product from step 1 is then subjected to decarboxylation by heating with hydrochloric acid to form 2-[(methoxycarbonyl)(methyl)amino]butanoic acid.", "Step 3: The product from step 2 is then hydrolyzed with sodium hydroxide in ethanol and water to form 2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid." ] }

CAS RN

1342846-58-5

Product Name

2-[(methoxycarbonyl)(methyl)amino]-2-methylpropanoic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.2

Purity

0

Origin of Product

United States

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